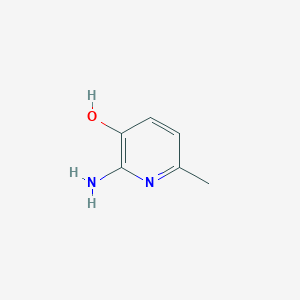

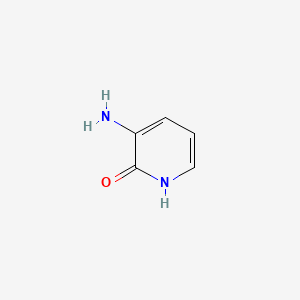

2-Amino-6-methylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRVHFJZHFWCMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174256 | |

| Record name | 2-Amino-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20348-16-7 | |

| Record name | 2-Amino-6-methyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methyl-3-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-METHYL-3-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7C4XR826C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-methylpyridin-3-ol (CAS: 20348-16-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methylpyridin-3-ol is a pyridine derivative with potential applications in pharmaceutical and chemical research. Its structural features suggest its utility as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on studies of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar chemical entities.

Chemical and Physical Properties

This compound is a solid at room temperature with a boiling point of 342.7°C at 760 mmHg. Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20348-16-7 | |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 342.7°C at 760 mmHg | |

| InChI Key | WJRVHFJZHFWCMS-UHFFFAOYSA-N | |

| SMILES | Cc1cc(O)c(N)nc1 | |

| Purity | Typically ≥95% | [2] |

| Storage | Store at 4°C, protect from light |

Synthesis

A common and effective method for the synthesis of this compound is through the reduction of the corresponding nitro compound, 3-hydroxy-6-methyl-2-nitropyridine.

Experimental Protocol: Synthesis from 3-hydroxy-6-methyl-2-nitropyridine

This protocol is adapted from established chemical synthesis literature.[3][4]

Materials:

-

3-hydroxy-6-methyl-2-nitropyridine

-

Methanol (MeOH) or Ethanol (EtOH)

-

5% Palladium on carbon (Pd/C) catalyst or 20% Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Dissolve 3-hydroxy-6-methyl-2-nitropyridine (e.g., 3.5 g) in a suitable solvent such as methanol (75 mL) or ethanol.[3][4]

-

Carefully add the palladium-based catalyst (e.g., 1 g of 5% Pd/C or a catalytic amount of 20% Pd(OH)₂/C) to the solution.[3][4]

-

Place the reaction mixture under a hydrogen atmosphere (e.g., 5 psi).[4]

-

The reaction can be carried out at room temperature or gently heated to around 50°C for approximately 1 hour.[4]

-

Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC).

-

Upon completion, carefully remove the catalyst by filtration through a pad of Celite or suitable filter paper.[3][4]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 2-amino-3-hydroxy-6-methylpyridine, typically as a brown solid.[4]

-

The product can be used directly in subsequent steps or purified further if necessary.[3]

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is limited in publicly available literature, research on structurally similar compounds provides valuable insights into its potential therapeutic applications. This compound is noted as a building block for pharmaceuticals, particularly kinase inhibitors and agents targeting inflammatory diseases and cancer.[5]

Kinase Inhibition and Anti-Cancer Potential

Derivatives of aminopyridinols have demonstrated significant potential as kinase inhibitors. For instance, a series of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives have been synthesized and evaluated for their anti-angiogenic and anti-tumor activities.[6] One of the more potent analogs demonstrated significant inhibitory activity against FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma.[6]

| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |

| Compound 6O (a 6-amino-2,4,5-trimethylpyridin-3-ol derivative) | FGFR4 | 75.3 | Hep3B | 4.5 | [6] |

| Compound 6O (a 6-amino-2,4,5-trimethylpyridin-3-ol derivative) | FGFR4 | 75.3 | Huh7 | - | [6] |

| Compound 6A (a 6-amino-2,4,5-trimethylpyridin-3-ol derivative) | FGFR4 | 190 | Hep3B | 25.2 | [6] |

Note: The data in this table is for structurally related compounds and not for this compound itself. It is presented to suggest potential areas of investigation.

The anti-proliferative effects of these related compounds suggest that this compound could serve as a valuable scaffold for the development of novel anti-cancer agents.

Anti-inflammatory Activity

The pyridinol moiety is also associated with anti-inflammatory properties. An antioxidant analogue, 6-amino-2,4,5-trimethylpyridin-3-ol , was shown to ameliorate experimental colitis in mice.[7] This effect was attributed to the suppression of the NF-κB, PI3K/AKT, and MAPK signaling pathways.[7]

Given these findings, it is plausible that this compound may also exhibit anti-inflammatory effects. Further investigation into its ability to modulate key inflammatory pathways is warranted.

Caption: Hypothetical anti-inflammatory signaling pathway modulation.

Spectroscopic Data

Mass Spectrometry

A representative mass spectrum for 2-Amino-6-methyl-3-pyridinol is available through SpectraBase, which can be accessed for further details.[8] For the related 2-Amino-6-methylpyridine, the molecular ion peak would be expected at m/z 108.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the O-H and N-H stretching of the hydroxyl and amino groups, respectively, typically in the range of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not provided in the searched literature, the ¹H NMR spectrum of the related 2-Amino-6-methylpyridine in CDCl₃ shows characteristic peaks for the aromatic protons and the methyl group.[10] For this compound, one would expect to see signals corresponding to the two aromatic protons, the methyl protons, the amino protons, and the hydroxyl proton, with chemical shifts influenced by the positions of the substituents on the pyridine ring.

Safety Information

This compound is classified as a warning-level hazard. The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment.

Conclusion

This compound is a chemical compound with significant potential as a scaffold in medicinal chemistry and drug discovery. While direct biological data is scarce, the activities of structurally similar molecules strongly suggest that it may possess valuable kinase inhibitory, anti-cancer, and anti-inflammatory properties. The synthetic route provided in this guide offers a practical method for its preparation, enabling further investigation into its biological profile. Future research should focus on a comprehensive biological evaluation of this compound, including kinase profiling, in vitro and in vivo anti-cancer and anti-inflammatory studies, and detailed mechanistic elucidation to validate its therapeutic potential.

References

- 1. CAS 20348-16-7 | this compound - Synblock [synblock.com]

- 2. aceschem.com [aceschem.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | 20348-16-7 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide to the Physical Properties of 2-Amino-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methylpyridin-3-ol is a heterocyclic organic compound with potential applications in pharmaceutical and medicinal chemistry. Its structure, featuring both an amino and a hydroxyl group on a methyl-substituted pyridine ring, makes it an interesting building block for the synthesis of more complex molecules. Understanding its physical properties is fundamental for its application in drug design, formulation, and synthesis. This guide provides a detailed overview of the known physical characteristics of this compound, outlines general experimental protocols for determining key physical properties, and presents a visualization of its synthesis workflow.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | N/A |

| Molecular Weight | 124.14 g/mol | N/A |

| Boiling Point | 342.7 °C | N/A |

| Melting Point | Not available | N/A |

| Aqueous Solubility | Not available | N/A |

| pKa | Not available | N/A |

| Appearance | Solid | N/A |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of key physical properties of a crystalline solid like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point of the substance.[1][2][3][4]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored filter that does not adsorb the compound.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.[5][6][7][8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic (amino) and acidic (hydroxyl) groups, the pKa values indicate the pH at which these groups are protonated or deprotonated.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve. Alternatively, derivative plots can be used to more accurately identify the equivalence point(s), from which the pKa can be calculated.[10][11]

Synthesis Workflow

The synthesis of this compound can be achieved through the hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine. The following diagram illustrates the key steps in this process.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chm.uri.edu [chm.uri.edu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. store.astm.org [store.astm.org]

- 6. who.int [who.int]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. mdpi.com [mdpi.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-6-methylpyridin-3-ol chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Amino-6-methylpyridin-3-ol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The compound, identified by the CAS Number 20348-16-7, is systematically named This compound .[1] Its structure consists of a pyridine ring substituted with an amino group at position 2, a hydroxyl group at position 3, and a methyl group at position 6.

Below is a two-dimensional representation of the chemical structure of this compound.

References

Technical Guide to the Spectroscopic Analysis of 2-Amino-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-6-methylpyridin-3-ol (CAS Number: 20348-16-7). While publicly accessible experimental spectroscopic data for this compound is limited, this document outlines the standard methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Chemical suppliers such as Synblock, BLD Pharm, and Aceschem indicate the availability of such data upon request.[1][2] This guide serves as a detailed reference for the experimental protocols required for its characterization and presents the framework for the systematic presentation of the resulting data.

Data Presentation

The systematic organization of spectroscopic data is crucial for analysis and comparison. The following tables provide a clear structure for the presentation of quantitative data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| [M]⁺ | ||

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (for a solid sample):

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Compress the mixture in a die under high pressure to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is a result of the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to achieve a final concentration appropriate for the instrument, typically in the µg/mL to ng/mL range.

-

-

Data Acquisition (using Electrospray Ionization - ESI as an example):

-

Introduce the sample solution into the ESI source.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Solubility Landscape of 2-Amino-6-methylpyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-6-methylpyridin-3-ol, a substituted pyridine derivative of interest in pharmaceutical and chemical research. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of quantitative solubility data for this specific compound in organic solvents. Consequently, this document serves as a foundational resource, providing a qualitative solubility assessment based on its chemical structure, detailed experimental protocols for determining its solubility, and a framework for the systematic presentation of such data. Furthermore, this guide offers visual representations of a general experimental workflow for solubility determination and a hypothetical signaling pathway to illustrate potential biological interactions, thereby equipping researchers with the necessary tools and theoretical understanding to effectively work with this compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine core substituted with an amino group, a methyl group, and a hydroxyl group. The presence of these functional groups, particularly the hydrogen-bond donating and accepting capabilities of the amino and hydroxyl moieties, alongside the polar pyridine ring, suggests a nuanced solubility profile. Understanding this profile is critical for a range of applications, including reaction chemistry, purification, formulation development, and biological screening.

Qualitative Solubility Profile

While quantitative data is not available, the molecular structure of this compound allows for a qualitative prediction of its solubility. The presence of the polar amino (-NH2) and hydroxyl (-OH) groups, capable of forming hydrogen bonds, along with the nitrogen atom in the pyridine ring, indicates that the compound is likely to be more soluble in polar solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): High solubility is expected due to the potential for hydrogen bonding with the solvent molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Moderate to good solubility is anticipated as these solvents can act as hydrogen bond acceptors.

-

Non-polar Solvents (e.g., hexane, toluene): Low solubility is predicted due to the significant difference in polarity between the solute and the solvent.

It is important to note that these are predictions, and experimental verification is essential.

Quantitative Solubility Data

As of the date of this publication, no empirical quantitative solubility data for this compound in various organic solvents has been found in peer-reviewed literature or chemical databases. To facilitate future research and ensure data consistency, the following table provides a recommended format for presenting experimentally determined solubility data.

Table 1: Solubility of this compound in Selected Organic Solvents at 298.15 K (25 °C)

| Solvent | Molar Solubility (mol/L) | Mass Solubility (g/L) |

| Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| Acetone | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Toluene | Data not available | Data not available |

| Hexane | Data not available | Data not available |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound, the isothermal shake-flask method is a widely accepted and reliable technique.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Saturated solution filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally.

-

Phase Separation: Allow the suspension to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to the experimental temperature and immediately filter it through a syringe filter to remove any undissolved solid.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted sample using a validated analytical technique.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Analytical Method Validation

Prior to solubility determination, it is essential to develop and validate an analytical method (e.g., UV-Vis spectrophotometry or HPLC) for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of the processes involved in solubility determination and potential biological applications, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, this guide provides the necessary foundational knowledge and practical protocols for researchers to undertake this characterization. The qualitative assessment suggests a preference for polar solvents, and the detailed experimental workflow offers a clear path to generating reliable quantitative data. The provided templates for data presentation and the illustrative diagrams are intended to standardize future work and facilitate a deeper understanding of the physicochemical and potential biological properties of this compound. It is hoped that this guide will stimulate further research into the properties and applications of this compound.

An In-depth Technical Guide to 2-Amino-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-6-methylpyridin-3-ol, a key intermediate in the development of novel therapeutics.

Core Compound Data

This compound is a pyridine derivative recognized for its utility as a versatile building block in medicinal chemistry. Its molecular structure allows for various chemical modifications, making it a valuable precursor in the synthesis of complex, biologically active molecules.

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol [1][2] |

| CAS Number | 20348-16-7 |

| Boiling Point | 342.7°C[2] |

Synthetic Protocols

The primary method for the synthesis of this compound involves the reduction of a nitro-precursor, 3-hydroxy-6-methyl-2-nitropyridine. Below are detailed experimental protocols for this conversion.

Experimental Protocol 1: Catalytic Hydrogenation

This protocol outlines the synthesis of this compound via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

-

Materials:

-

3-Hydroxy-6-methyl-2-nitropyridine

-

Methanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen source

-

-

Procedure:

-

Dissolve 3.5 g of 3-hydroxy-6-methyl-2-nitropyridine in 75 ml of methanol.[2]

-

Add 1 g of 5% palladium-on-carbon catalyst to the solution.[2]

-

Introduce hydrogen gas to the reaction mixture. The reaction is typically carried out under hydrogen pressure and stirred.

-

Monitor the reaction until completion.

-

Upon completion, remove the catalyst by filtration.[2]

-

Concentrate the filtrate to dryness to yield 2-amino-3-hydroxy-6-methylpyridine.[2]

-

Experimental Protocol 2: Alternative Catalytic Hydrogenation

An alternative method utilizes palladinized charcoal as the catalyst.

-

Materials:

-

2-nitro-3-hydroxy-6-methylpyridine

-

Methanol

-

Palladinized charcoal

-

Hydrogen source

-

-

Procedure:

-

Place 3.5 g of 2-nitro-3-hydroxy-6-methylpyridine in 50 ml of methanol.[1]

-

Add one gram of palladinized charcoal to the mixture.[1]

-

Subject the mixture to hydrogen pressure and stir.[1]

-

After the reaction is complete, filter the mixture to remove the catalyst.[1]

-

Evaporate the methanol from the filtrate to obtain the final product.[1]

-

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its nitro-precursor.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the reactive amino and hydroxyl groups which can be readily functionalized to create diverse chemical libraries for drug discovery. It serves as a building block in the development of compounds with potential biological activities, including those targeting inflammatory diseases and cancer.[3] Notably, it is used in the production of antihypertensive drugs and kinase inhibitors.[3] The broader class of aminopyridines has been explored for the development of inhibitors for targets such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Phosphatidylinositol 3-kinase (PI3K).

Due to its role as a synthetic intermediate, there are no established signaling pathways directly involving this compound. Instead, it is the final, more complex molecules synthesized from this precursor that are designed to interact with specific biological targets and pathways. The logical workflow for its synthesis is therefore presented in lieu of a signaling pathway diagram.

References

An In-depth Technical Guide to 2-Amino-6-methylpyridin-3-ol: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methylpyridin-3-ol, a pyridine derivative of interest in medicinal chemistry. The document details its discovery and historical context, outlines established synthetic protocols with in-depth experimental procedures, and presents a summary of its known chemical and physical properties. Furthermore, this guide explores the emerging biological significance of this compound derivatives, particularly in the context of enzyme inhibition and cancer research, and visualizes the relevant signaling pathways.

Introduction

This compound, also known as 2-amino-3-hydroxy-6-methylpyridine, is a heterocyclic organic compound belonging to the aminopyridine class. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, agrochemicals, and other biologically active molecules. The presence of both an amino and a hydroxyl group on the pyridine ring makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. While the direct biological activities of this compound are not extensively documented, its derivatives have garnered significant attention, particularly as inhibitors of fibroblast growth factor receptor 4 (FGFR4), a key player in certain cancers. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of pyridine chemistry. The pyridine scaffold was first isolated in 1846, but its structure was not elucidated for over two decades. The development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, paved the way for the creation of a vast array of substituted pyridines.

While the exact date and circumstances of the first synthesis of this compound are not well-documented in easily accessible literature, its preparation is a logical extension of established pyridine chemistry. The synthesis of related 2-amino-3-hydroxypyridines has been reported through various routes, including the reaction of furfural with chlorine followed by reaction with sulfamic acid and subsequent hydrolysis. A common and effective method for synthesizing 2-Amino-3-hydroxypyridine involves the reduction of 2-hydroxy-3-nitropyridine.[1] This general approach is also applicable to the synthesis of its 6-methyl derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its important precursor, 2-amino-6-methylpyridine, are presented in Table 1.

| Property | This compound | 2-Amino-6-methylpyridine |

| CAS Number | 20348-16-7[2] | 1824-81-3[3] |

| Molecular Formula | C₆H₈N₂O[2] | C₆H₈N₂[3] |

| Molecular Weight | 124.14 g/mol [2] | 108.14 g/mol [4] |

| Appearance | - | White or Colorless to Light yellow powder to lump to clear liquid[5] |

| Melting Point | - | 40-44 °C (lit.)[3] |

| Boiling Point | - | 208-209 °C (lit.)[3] |

| Solubility | - | - |

Note: Data for this compound is limited in the available search results.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 3-hydroxy-6-methyl-2-nitropyridine. The synthesis of this precursor and the subsequent reduction are detailed below.

Synthesis of the Precursor: 2-Amino-6-methylpyridine

Several methods for the synthesis of the key intermediate, 2-amino-6-methylpyridine, have been reported.

Experimental Protocol:

-

Pour liquid ammonia into a reaction vessel and add a catalytic amount of ferric nitrate.

-

Slowly add small pieces of metallic sodium in batches with stirring and continue stirring for 3 hours after the addition is complete.

-

Allow the ammonia to evaporate naturally until the reaction solution becomes a slurry, yielding a sodium amide suspension.

-

Add anhydrous xylene to the sodium amide suspension, stir, and heat to evaporate any residual ammonia.

-

Once the temperature reaches 120°C, add 2-methylpyridine dropwise.

-

Maintain the reaction at 124-129°C for 10 hours.

-

Slowly add an appropriate amount of water to hydrolyze the reaction mixture at 90-100°C.

-

After hydrolysis, stir for 30 minutes, then allow the layers to separate.

-

Separate the xylene layer, recover the xylene by distillation, and then distill the residue under reduced pressure to collect the fraction at 90-120°C (1.33-2.67 kPa) to obtain 2-amino-6-methylpyridine. The reported yield is 72%.[1]

Synthesis of the Precursor: 3-Hydroxy-6-methyl-2-nitropyridine

Experimental Protocol: Note: A detailed experimental protocol for the nitration of 3-hydroxy-6-methylpyridine was not explicitly found in the search results. The following is a general procedure based on the nitration of 3-hydroxypyridine.

-

With ice water cooling and efficient stirring, gradually add 3-hydroxy-6-methylpyridine to concentrated sulfuric acid.

-

Slowly add a cold mixture of nitric acid and concentrated sulfuric acid at a rate that maintains a controlled temperature.

-

After the addition is complete, allow the mixture to stand overnight.

-

Pour the reaction mixture into ice and water, neutralize, and extract the product with a suitable organic solvent.

-

Dry the organic extract and remove the solvent under reduced pressure to yield 3-hydroxy-6-methyl-2-nitropyridine.

Synthesis of this compound

The final step involves the catalytic hydrogenation of the nitro-precursor.

Experimental Protocol:

-

Dissolve 3.5 g of 3-hydroxy-6-methyl-2-nitropyridine in 75 ml of methanol.

-

Add 1 g of 5% palladium-on-carbon catalyst to the solution.

-

Carry out the reduction under a hydrogen atmosphere.

-

After the reaction is complete, remove the catalyst by filtration.

-

Concentrate the filtrate to dryness to obtain 2-amino-3-hydroxy-6-methylpyridine.[6]

Below is a DOT script for the synthesis workflow of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for 2-Amino-6-methylpyridine

| Technique | Data |

| ¹H NMR | (300 MHz, CDCl₃) δ: 7.14 (t, J=7.7 Hz, 1H), 6.32 (d, J=7.3 Hz, 1H), 6.13 (d, J=8.1 Hz, 1H), 5.23 (br s, 2H, NH₂), 2.28 (s, 3H, CH₃).[7] |

| ¹³C NMR | (CDCl₃) δ: 158.5, 157.5, 138.5, 112.8, 104.9, 24.2. |

| IR | - |

| Mass Spec | - |

Note: ¹³C NMR data is predicted. IR and Mass Spec data were not found in a readily presentable format.

Biological Activity and Signaling Pathways

Direct biological studies on this compound are limited. However, its derivatives have shown significant promise as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).

FGFR4 Inhibition

Derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been designed and synthesized as selective FGFR4 inhibitors.[8] FGFR4 is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the proliferation and survival of cancer cells, particularly in hepatocellular carcinoma (HCC). The FGF19-FGFR4 signaling axis is implicated in various cellular processes, including cell proliferation, migration, and metabolism.

FGFR4 Signaling Pathway

The activation of FGFR4 by FGF19 initiates a cascade of downstream signaling events. Upon ligand binding, FGFR4 dimerizes and autophosphorylates its intracellular kinase domains. This leads to the recruitment of adaptor proteins such as FRS2 (Fibroblast growth factor Receptor Substrate 2), which in turn activates major signaling pathways including the Ras-Raf-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation and survival.

Below is a DOT script visualizing the simplified FGFR4 signaling pathway.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While its own biological profile is not extensively studied, its derivatives are emerging as a promising class of FGFR4 inhibitors for the treatment of cancers such as hepatocellular carcinoma. This guide has provided a detailed overview of the synthesis, properties, and potential applications of this compound, aiming to support and stimulate further research in this area. The development of more efficient and scalable synthetic routes, along with a deeper understanding of the structure-activity relationships of its derivatives, will be crucial for realizing the full therapeutic potential of this chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-氨基-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-methylpyridine | 1824-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Aminopyridinol Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Aminopyridinol derivatives, a significant class of heterocyclic compounds, have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities. These compounds, structurally analogous to endogenous molecules, exhibit a remarkable versatility that enables them to interact with a variety of biological targets. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of aminopyridinol derivatives, with a particular focus on their anticancer, neuroprotective, and antimicrobial properties. We present a comprehensive overview of their mechanisms of action, supported by quantitative data from pertinent studies, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Aminopyridinols, and the broader class of aminopyridine derivatives, are heterocyclic organic compounds that feature a pyridine ring substituted with both an amino group and a hydroxyl group. The arrangement of these functional groups around the pyridine core allows for a diverse range of chemical modifications, leading to a vast library of derivatives with distinct physicochemical properties and biological functions.[1][2][3][4] The inherent structural features of the aminopyridine scaffold, such as its ability to participate in hydrogen bonding and coordinate with metal ions, contribute to its capacity to bind to various enzymatic and receptor targets.[1][2] This has made aminopyridine derivatives a privileged scaffold in the design of novel therapeutic agents.[5] This guide will delve into the significant biological activities of these compounds, offering a technical resource for their continued exploration in drug discovery.

Anticancer Activity

Aminopyridinol derivatives have emerged as a promising class of compounds in oncology, demonstrating potent inhibitory effects against various cancer-related targets. Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the induction of apoptosis and cell cycle arrest.

Inhibition of Protein Kinases

Several aminopyridine derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

-

Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK receptors, particularly TRKA, are pivotal in the growth and progression of various cancers when activated by nerve growth factor (NGF) or through gene fusions (NTRK).[6][7] This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, invasion, and survival.[6][8] A series of aminopyrimidine derivatives have shown potent inhibitory activity against TRKA.[9] For instance, compounds C3, C4, and C6 demonstrated significant TRKA inhibition with low nanomolar IC50 values.[9] The preliminary druggability assessment of compound C3 indicated favorable metabolic stability and low inhibition of cytochrome P450 isoforms, highlighting its potential as a developmental candidate.[9]

-

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K signaling pathway is frequently dysregulated in hematological malignancies and solid tumors, making it a prime target for cancer therapy.[2][10][11] The p110δ isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling.[2][12] A series of 2-aminopyridine derivatives have been developed as PI3Kδ inhibitors.[13] Compound MR3278, for example, exhibited a potent PI3Kδ inhibitory activity with an IC50 of 30 nM and demonstrated significant antiproliferative effects in acute myeloid leukemia (AML) cell lines.[13] Further studies revealed that MR3278 induces G2/M phase cell cycle arrest and apoptosis in a dose-dependent manner through the PI3K pathway.[13]

-

Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Dual Inhibitors: The co-inhibition of CDKs and HDACs has been shown to produce synergistic antitumor effects and overcome drug resistance.[14] A novel series of CDK9/HDAC dual inhibitors based on the 2-aminopyridine scaffold has been discovered.[14] Compound 8e from this series displayed potent inhibitory activity against both CDK9 and HDAC1, with IC50 values of 88.4 nM and 168.9 nM, respectively.[14] This dual activity led to significant antiproliferative effects against various tumor cells and induced apoptosis and S-phase cell cycle arrest in MV-4-11 cells.[14]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are a known driver in non-small cell lung cancer (NSCLC).[15] Aminopyrimidine derivatives have been designed as inhibitors of mutant EGFR. Compound A12, a reversible inhibitor, showed excellent inhibitory activity against EGFRL858R/T790M with an IC50 of 4.0 nM and displayed strong anti-proliferative activity against H1975 cells (IC50 = 0.086 μM).[15]

Cytotoxic Activity

Beyond specific kinase inhibition, several aminopyridine and aminothiazole derivatives conjugated with amino acids have demonstrated significant cytotoxic potential against cancer cell lines, including those resistant to standard chemotherapy.[16][17][18][19] For example, compounds S3c, S5b, and S6c showed promising inhibitory activity against cisplatin-resistant ovarian cancer cell lines.[16][17]

Quantitative Data on Anticancer Activity

| Compound ID | Target | IC50 / EC50 | Cell Line | Reference |

| C3 | TRKA | 6.5 nM | - | [9] |

| C4 | TRKA | 5.0 nM | - | [9] |

| C6 | TRKA | 7.0 nM | - | [9] |

| MR3278 | PI3Kδ | 30 nM | MOLM-16, Mv-4-11 | [13] |

| 8e | CDK9 | 88.4 nM | MV-4-11 | [14] |

| 8e | HDAC1 | 168.9 nM | MV-4-11 | [14] |

| 9e | FLT3 | 30.4 nM | MV-4-11 | [14] |

| 9e | HDAC1 | 52.4 nM | MV-4-11 | [14] |

| 9e | HDAC3 | 14.7 nM | MV-4-11 | [14] |

| A12 | EGFRL858R/T790M | 4.0 nM | H1975 | [15] |

| A12 | EGFRWT | 170.0 nM | - | [15] |

| S3c | - | 15.57 µM | A2780 | [17] |

| S3c | - | 11.52 µM | A2780CISR | [17] |

Neuroprotective Activity

Aminopyridine derivatives, most notably 4-aminopyridine (4-AP), have been investigated for their therapeutic potential in neurological disorders. Their primary mechanism of action involves the blockade of voltage-gated potassium (K+) channels.

Mechanism of Action of 4-Aminopyridine

4-aminopyridine is a potassium channel blocker that enhances neuronal excitability and improves nerve impulse conduction in demyelinated axons.[20] Demyelination exposes internodal K+ channels, leading to a leakage of potassium ions that can block action potential propagation.[20] By blocking these channels, 4-AP restores axonal conduction.[20] It is understood that 4-AP crosses the cell membrane in its uncharged form and acts on the intracellular side of the channel in its ionized form.[20][21] The molecule is thought to enter the channel pore when the activation gate is open and subsequently stabilizes the closed conformation of the gate.[9]

Therapeutic Applications and Derivatives

4-AP (fampridine) is an approved treatment for improving walking in patients with multiple sclerosis.[20] Research has also explored its potential in other neurodegenerative diseases like Alzheimer's disease.[22] To mitigate the toxicity associated with 4-AP, new derivatives have been synthesized. For instance, peptide derivatives of 4-aminopyridine have been developed that show significantly lower acute toxicity while aiming to retain therapeutic efficacy.[22] Carbamate derivatives of 4-aminopyridine have also shown the ability to restore conduction in injured spinal cord tissue.[8]

BACE1 Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The aminopyridine scaffold has been explored for the development of BACE1 inhibitors.[21] Although the initial inhibitory activities of some synthesized aminopyridine derivatives against BACE1 were modest, the aminopyridine motif is still considered a promising starting point for the design of more potent inhibitors.[21]

Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Aminopyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

Several studies have reported the synthesis of 2-aminopyridine derivatives with significant antibacterial properties.[7][23][24] For example, a series of 2-amino-3-cyanopyridine derivatives were synthesized and evaluated for their antimicrobial activity.[7][23] Compound 2c from this series showed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[7][23] The proposed mechanism of action for some of these cationic derivatives involves the disruption of the bacterial cell membrane through electrostatic and hydrophobic interactions, leading to cell death.[7]

Quantitative Data on Antimicrobial Activity

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 2c | S. aureus | 0.039 | [7][23] |

| 2c | B. subtilis | 0.039 | [7][23] |

| 2c | B. cereus | 0.078 | [7] |

| 2c | E. faecalis | 0.078 | [7] |

| 2c | M. luteus | 0.078 | [7] |

| 2c | L. monocytogenes | 0.156 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate their replication and further investigation.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on amino acid conjugates of aminopyridine derivatives.[17][18][19]

Objective: To determine the cytotoxic effects of aminopyridinol derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A2780 and A2780CISR ovarian cancer cells)

-

RPMI 1640 culture medium supplemented with 10% Fetal Calf Serum (FCS)

-

96-well flat-bottomed culture plates

-

Test compounds (aminopyridinol derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 4,500-5,500 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

PI3Kδ Kinase Assay (Adapta™ Universal Kinase Assay)

This protocol is based on the methodology for evaluating PI3Kδ inhibitors.[25]

Objective: To measure the in vitro inhibitory activity of aminopyridinol derivatives against PI3Kδ.

Materials:

-

Recombinant human PI3Kδ enzyme

-

PI3Kδ substrate (e.g., PIP2)

-

ATP

-

Adapta™ Kinase Assay reagents (including tracer and antibody)

-

384-well plates

-

Test compounds dissolved in DMSO

-

Reaction buffer (containing DTT)

-

Stop solution (containing EDTA)

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

-

Enzyme and Substrate Addition: Add the PI3Kδ enzyme and the substrate to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The total reaction volume is typically 10 µL.

-

Incubation: Incubate the plate for 1 hour at 28°C.

-

Reaction Termination: Stop the reaction by adding 5 µL of a buffer containing EDTA, an antibody, and a tracer.

-

Detection: Incubate for 30 minutes at room temperature to allow for the detection reagents to bind.

-

Fluorescence Reading: Measure the fluorescence signal on a compatible plate reader.

-

Data Analysis: Calculate the percentage of kinase activity relative to a control without the inhibitor. Determine the IC50 value from a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol is adapted from studies on the antibacterial activity of pyridine derivatives.[23][26]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of aminopyridinol derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, B. subtilis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Gentamicin)

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that are modulated by aminopyridinol derivatives.

TRKA Signaling Pathway in Cancer

References

- 1. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies | Haematologica [haematologica.org]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of PI3K/AKT/mTOR Inhibitors in the Treatment of Hematological Malignancies | Oncohema Key [oncohemakey.com]

- 12. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Theoretical Properties and Computational Studies of 2-Amino-6-methylpyridin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known physicochemical properties of 2-Amino-6-methylpyridin-3-ol and delves into the theoretical and computational methodologies used to study this molecule and its close analogs. Given the specificity of the title compound, this guide leverages data from closely related aminopyridine structures to illustrate the computational workflows and theoretical principles applicable in its research and development.

Physicochemical and Structural Properties

This compound is a heterocyclic organic compound featuring a pyridine core substituted with amino, methyl, and hydroxyl groups. These functional groups make it a versatile building block in medicinal chemistry.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 20348-16-7 | [1][2] |

| Molecular Formula | C₆H₈N₂O | [1][3] |

| Molecular Weight | 124.14 g/mol | [1][3] |

| Boiling Point | 342.7°C | [1] |

| Storage Temperature | 2-8°C | [1] |

| Purity | Typically ≥95% | [3] |

| SMILES | Cc1nc(N)c(O)cc1 | [3] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the hydrogenation of its nitro precursor. The following protocol is a representative method.

Protocol: Synthesis via Hydrogenation

Objective: To synthesize this compound from 3-hydroxy-6-methyl-2-nitropyridine.

Materials:

-

3-hydroxy-6-methyl-2-nitropyridine (starting material)

-

Ethanol (solvent)

-

20% Palladium hydroxide on carbon (Pd(OH)₂/C) catalyst

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 3-hydroxy-6-methyl-2-nitropyridine (e.g., 30 g, 194.6 mmol) in ethanol in a suitable hydrogenation vessel.[2]

-

Add the 20% Pd(OH)₂/C catalyst to the solution.[2]

-

Pressurize the vessel with hydrogen gas to 5 psi.[2]

-

Heat the reaction mixture to 50°C and maintain stirring for 1 hour.[2]

-

Monitor the reaction for completion (e.g., via TLC).

-

Upon completion, carefully depressurize the vessel and filter the mixture to remove the catalyst.[2]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, this compound, typically as a brown solid.[2]

-

Characterize the product using techniques such as NMR to confirm its structure.[2]

Theoretical Properties and Computational Studies

While specific computational studies on this compound are not extensively documented in public literature, a wealth of research exists on structurally similar compounds like 2-amino-6-methylpyridine and other aminopyridine derivatives. The methodologies from these studies are directly applicable and provide a robust framework for investigating the title compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the geometric, electronic, and spectroscopic properties of molecules.

Methodology: Density Functional Theory (DFT) Calculations

A common approach for aminopyridine systems involves the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[4][5] This level of theory provides a good balance between accuracy and computational cost for predicting molecular properties.

Workflow for DFT Analysis

Caption: Workflow for Quantum Chemical Calculations using DFT.

Key Theoretical Parameters:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them (ΔE = E_LUMO - E_HOMO) indicates the molecule's kinetic stability and optical properties.[4][6] A smaller gap suggests higher reactivity. For a related compound, 2-amino-6-methylpyridinium hydrogen glutarate, the band gap was calculated to be 5.153 eV.[6]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. This is vital for predicting intermolecular interactions, including hydrogen bonding.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and delocalization of electron density, which helps explain the stability arising from hyperconjugative interactions.[4]

Table of Representative Theoretical Data (from analogous compounds):

| Parameter | Compound | Method | Value | Source |

| HOMO Energy | 6-amino-3-bromo-2-methylpyridine | DFT/B3LYP/6-311++G(d,p) | -6.2056 eV | [4] |

| LUMO Energy | 6-amino-3-bromo-2-methylpyridine | DFT/B3LYP/6-311++G(d,p) | -1.2901 eV | [4] |

| Energy Gap (ΔE) | 6-amino-3-bromo-2-methylpyridine | DFT/B3LYP/6-311++G(d,p) | 4.9155 eV | [4] |

| Binding Energy | 2-Amino 5-Methyl Pyridine | Molecular Docking | -3.32 kcal/mol | [7] |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). It is essential in drug discovery for screening virtual libraries and understanding binding mechanisms. Derivatives of aminopyridinols have been investigated as kinase inhibitors, making docking a relevant application.[8][9]

Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of this compound or its derivatives to a target protein (e.g., a kinase like FGFR4 or a fungal protein).[8][10]

Software:

-

Docking Software: AutoDock, Glide, GOLD

-

Visualization: PyMOL, Chimera, Discovery Studio

Procedure:

-

Receptor Preparation: a. Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank - PDB). b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign appropriate protonation states to residues. d. Repair any missing side chains or loops.

-

Ligand Preparation: a. Generate the 3D structure of this compound. b. Perform energy minimization using a suitable force field (e.g., MMFF94) or DFT. c. Assign partial charges and define rotatable bonds.

-

Grid Generation: a. Define the binding site (active site) on the receptor, typically based on the location of a known co-crystallized inhibitor. b. Generate a grid box that encompasses this active site, within which the docking algorithm will search for binding poses.

-

Docking Simulation: a. Run the docking algorithm to place the ligand in various conformations and orientations within the grid box. b. The program will score each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

Analysis of Results: a. Analyze the top-ranked poses to identify the most stable binding mode. b. Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[10]

Workflow for Molecular Docking

Caption: A generalized workflow for molecular docking studies.

Applications in Drug Discovery

This compound and its analogs are valuable scaffolds in medicinal chemistry.

-

Kinase Inhibitors: The aminopyridine core is a key feature in many kinase inhibitors. For instance, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[8][9]

-

Antimicrobial Agents: Schiff bases derived from 2-amino-3-hydroxypyridine have been used to synthesize metal complexes that exhibit significant antifungal activity against pathogens like C. albicans and F. oxysporum.[10]

-

Pharmaceutical Intermediates: The molecule serves as a versatile intermediate for creating diverse compound libraries during the drug discovery process.[1]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 20348-16-7 [chemicalbook.com]

- 3. aldlab-chemicals_this compound [aldlab.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Guide for 2-Amino-6-methylpyridin-3-ol in Research

For researchers, scientists, and professionals in drug development, the accessibility and quality of key chemical compounds are paramount. This technical guide provides an in-depth overview of commercial suppliers for 2-Amino-6-methylpyridin-3-ol, a crucial building block in various research applications. This guide also outlines common experimental protocols and visualizes key workflows and potential signaling pathway interactions.

Commercial Supplier Overview

The following table summarizes the available commercial suppliers of this compound, detailing purity levels, available quantities, and pricing to facilitate procurement decisions.

| Supplier | Purity | Package Size | Price (USD) | Price per Gram (USD) | Country of Origin |

| Career Henan Chemica Co. | 99% | 1 Assay | $9.20 | - | CHINA |

| Dideu Industries Group Limited | 99.00% | 1 g | - | - | CHINA |

| Dayang Chem (Hangzhou) Co.,Ltd. | 95% & 99% | 0.1 kg, 1 kg, 1000 kg | - | - | CHINA |

| PT CHEM GROUP LIMITED | 95% & 99% | 0.1 kg, 1 kg, 1000 kg | - | - | CHINA |

| GIHI CHEMICALS CO.,LIMITED | 99% | 1 kg, 5 kg, 25 kg | - | - | CHINA |

| Shanghai Acmec Biochemical Technology Co., Ltd. | 97% | 100 mg, 250 mg, 1 g, 5 g | - | - | CHINA |

| Aladdin Scientific | 97% | 100 mg, 250 mg, 1 g, 5 g, 25 g | $59.90, $78.90, $180.90, $609.90, $2743.90 | $599.00, $315.60, $180.90, $121.98, $109.76 | UNITED STATES |

| Suzhou ARTK Medchem Co., Ltd. | 98% | 1 kg, 10 kg, 25 kg, 100 kg | - | - | CHINA |

| ANHUI BYERSEN BIOTECH CO. LTD | - | - | - | - | CHINA |

| Aldlab Chemicals | 95% | 1 g, 5 g | $280.00, $720.00 | $280.00, $144.00 | US |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Some suppliers did not provide readily available pricing.

Experimental Protocols

Detailed experimental protocols for the synthesis and quality control of this compound are crucial for ensuring the reliability of research outcomes. The following are generalized methodologies based on common organic synthesis and analytical chemistry techniques.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-amino-6-methylpyridine followed by reduction of the nitro group and subsequent hydroxylation.

Step 1: Nitration of 2-Amino-6-methylpyridine

-

Dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid at a low temperature (0-5 °C).

-

Add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.

-

Pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product, 2-amino-6-methyl-3-nitropyridine.

-

Filter, wash with cold water, and dry the product.

Step 2: Reduction of the Nitro Group

-

Suspend the 2-amino-6-methyl-3-nitropyridine in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using a chemical reducing agent, heat the mixture under reflux for several hours.

-

After the reaction is complete, cool the mixture and neutralize it with a base to precipitate the diamine product.

-

Filter and wash the product.

Step 3: Diazotization and Hydroxylation

-

Dissolve the resulting diamine in an acidic aqueous solution (e.g., dilute sulfuric acid) at a low temperature (0-5 °C).

-